Sulfonyl Fluoride vs. Sulfonyl Chloride: Enhanced Chemoselectivity and Functional Group Tolerance
2,5-Dichlorothiophene-3-sulfonyl fluoride (as a representative heteroaryl sulfonyl fluoride) demonstrates superior chemoselectivity compared to its sulfonyl chloride analog (2,5-dichlorothiophene-3-sulfonyl chloride). Sulfonyl fluorides tolerate a wide array of reaction conditions—including amide and ester formation, directed ortho-lithiation, and transition-metal-catalyzed cross-couplings—that typically cleave or react unselectively with sulfonyl chlorides [1]. In contrast, sulfonyl chlorides almost exclusively undergo transformation at the SO₂Cl moiety, limiting their utility in multistep syntheses requiring orthogonal reactivity [1]. This difference is attributable to the significantly stronger S–F bond (bond energy ~90 kcal/mol) versus the S–Cl bond, which imparts greater kinetic stability to sulfonyl fluorides [2].
| Evidence Dimension | Functional group tolerance during multistep synthesis |
|---|---|
| Target Compound Data | Tolerates amide/ester formation, directed ortho-lithiation, and cross-couplings without SO₂F group cleavage |
| Comparator Or Baseline | Sulfonyl chlorides: React primarily at SO₂Cl moiety; limited tolerance for orthogonal transformations |
| Quantified Difference | Qualitative class-level differentiation; sulfonyl fluorides maintain integrity under conditions that degrade sulfonyl chlorides |
| Conditions | Survey of reaction conditions from comprehensive review of functionalized sulfonyl halide chemistry |
Why This Matters
This differential chemoselectivity enables the use of 2,5-dichlorothiophene-3-sulfonyl fluoride in complex, multistep synthetic sequences where sulfonyl chlorides would prematurely react or decompose, reducing the need for protecting group strategies and improving overall yield.
- [1] Liashuk, O. S.; Andriashvili, V. A.; Tolmachev, A. O.; Grygorenko, O. O. Chemoselective Reactions of Functionalized Sulfonyl Halides. Chem. Rec. 2024, 24 (2), e202300256. View Source
- [2] Grygorenko, O. O. et al. Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides. ACS Comb. Sci. 2014, 16 (4), 192-197. View Source
